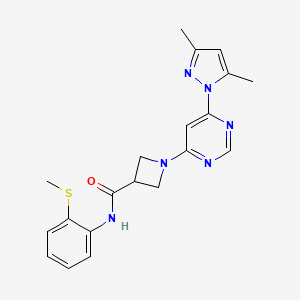

![molecular formula C9H9ClO3S B2574289 Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate CAS No. 851340-07-3](/img/structure/B2574289.png)

Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

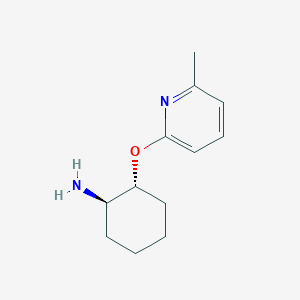

“Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate” is a chemical compound with the CAS Number: 851340-07-3 . It has a molecular weight of 232.69 and its IUPAC name is methyl [5- (chloroacetyl)-2-thienyl]acetate . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of thiophene derivatives, such as “Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate”, often involves condensation reactions . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

The InChI code for “Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate” is 1S/C9H9ClO3S/c1-13-9(12)4-6-2-3-8(14-6)7(11)5-10/h2-3H,4-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

“Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate” is a powder that is stored at room temperature . Its molecular weight is 232.69 , and its molecular formula is C9H9ClO3S .Scientific Research Applications

Synthesis of Pharmaceutical Compounds

Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate is utilized in the synthesis of pharmaceutical compounds. For instance, it plays a role in the improved synthesis of Clopidogrel Sulfate, a critical intermediate used in medicinal chemistry. The synthesis process presents advantages such as high yield, good quality, and suitability for industrialization (Hu Jia-peng, 2012).

Antimicrobial Compound Production

The compound is also essential in the production of antimicrobial compounds. A one-pot three-component method utilizes Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate derivatives for the preparation of tetra-substituted thiophene derivatives, which demonstrate significant antimicrobial activities (Pravinkumar N. Sable et al., 2014).

Educational Applications in Organic Chemistry

Interestingly, the compound is used in educational settings too. It's utilized in the design of organic experiments for undergraduate courses, enhancing the interest and participation of students in scientific research and experimental skills. Specifically, methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, a derivative, is produced through a Grignard reaction, demonstrating the practical application of this compound in an academic context (W. Min, 2015).

Safety and Hazards

The safety information for “Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate” indicates that it should be handled under inert gas and protected from moisture . It should be kept away from heat, sparks, open flames, and hot surfaces . The compound should not be breathed in, and contact with eyes, skin, or clothing should be avoided .

Future Directions

The future directions for “Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate” and other thiophene derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry . Given the variety of biological effects exhibited by thiophene derivatives, there is potential for the development of new therapeutic agents based on these compounds .

Mechanism of Action

Mode of Action

It is known that thiophene derivatives, which this compound is a part of, have been studied for their potential biological activities .

Biochemical Pathways

Thiophene derivatives are known to exhibit a variety of properties and applications, suggesting that they may interact with multiple biochemical pathways .

properties

IUPAC Name |

methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3S/c1-13-9(12)4-6-2-3-8(14-6)7(11)5-10/h2-3H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEMPMPWJBAEHNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=C(S1)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)ethyl]acetamide](/img/structure/B2574206.png)

![N-(2,4-dimethylphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2574208.png)

![(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2574212.png)

![2-(4-Bromophenyl)-N-[cyano-[3-(trifluoromethyl)phenyl]methyl]cyclopropane-1-carboxamide](/img/structure/B2574214.png)

![N-Furan-2-ylmethyl-N'-(4-methoxy-phenyl)-6-morpholin-4-yl-[1,3,5]triazine-2,4-diamine](/img/structure/B2574216.png)

![(E)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methyl-3-phenylacrylamide](/img/structure/B2574219.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2574225.png)

![2-[(4-Phenoxyphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2574227.png)

![N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-[4-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2574229.png)